molecular formula C19H16N2O2S2 B2612029 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 898433-70-0

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2612029
CAS No.: 898433-70-0
M. Wt: 368.47
InChI Key: YUPQZGWPPZAYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide is a heterocyclic compound combining a chromene-thiazole core with a substituted benzamide moiety. This compound is part of a broader class of N-(thiazol-2-yl)-benzamide analogs studied for their biological activities, including kinase modulation and antimicrobial properties .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-2-24-15-10-6-4-8-13(15)18(22)21-19-20-17-12-7-3-5-9-14(12)23-11-16(17)25-19/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPQZGWPPZAYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a chromene ring fused with a thiazole ring and an ethylthio-benzamide moiety. The synthesis typically involves multi-step reactions, beginning with readily available precursors. A common method includes the condensation of 2-amino-3-iodochromones with amines and carbon disulfide, followed by cyclization to form the chromeno-thiazole core.

Synthetic Route Overview

Step Description
1Condensation of 2-amino-3-iodochromones with amines
2Reaction with carbon disulfide
3Cyclization to form the chromeno-thiazole structure

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of thiazole and benzamide have shown significant anti-proliferation effects against various cancer cell lines, including breast cancer (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975) .

The biological activity is believed to be linked to the compound's ability to inhibit specific kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and HER-2 . Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

  • Inhibition of EGFR/HER-2 Kinase Activity
    • Study Findings : A series of benzamide derivatives were tested for their efficacy in inhibiting EGFR and HER-2 kinase activities.
    • Results : The compounds exhibited selective inhibition, leading to decreased proliferation in targeted cancer cell lines while sparing normal cells.
  • Cell Viability Assays
    • Methodology : CCK-8 assays were employed to assess cell viability post-treatment with the compound.
    • Outcomes : Significant reductions in viability were observed in cancerous cells compared to healthy controls, indicating a promising therapeutic index.

Summary of Biological Activities

Activity Type Effect Observed Cell Lines Tested
AnticancerInhibition of proliferationMCF-7, SK-BR-3, A549
Kinase InhibitionSelective inhibition of EGFR/HER-2Various cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

  • Chromene vs. Coumarin Derivatives: The chromeno[4,3-d]thiazole core distinguishes this compound from coumarin-based analogs like 3-acetyl-8-methoxy-2H-chromen-2-one (), which lacks the fused thiazole ring. The thiazole incorporation enhances structural diversity and may improve binding to enzymatic pockets compared to simpler coumarin derivatives .
  • Thiazole Substitutions :
    Unlike N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives (), which feature methoxy groups on the chromene ring, the target compound substitutes the benzamide moiety with a sulfur-containing ethylthio group. This modification increases electron-richness and may influence redox activity or metabolic stability .

Functional Group Modifications

  • Ethylthio vs. Sulfonyl or Alkyl Groups: The 2-(ethylthio) group contrasts with sulfonyl or alkyl substituents in analogs like 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide ().
  • Comparison with Halogenated Analogs: Halogenated derivatives such as 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide () exhibit higher electrophilicity due to chlorine atoms, but the ethylthio group in the target compound may reduce toxicity risks associated with halogenated byproducts .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituent Biological Activity Reference
Target Compound Chromeno-thiazole 2-(ethylthio)benzamide Under investigation -
3-Acetyl-8-methoxy-2H-chromen-2-one Coumarin Methoxy, acetyl Anticancer (preliminary)
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Thiazole-benzamide Ethylsulfonyl Kinase modulation
N-(Benzo[d]thiazol-2-yl)-triazolo-thiadiazole-benzamide Benzothiazole-triazolo Pyridinyl Antibacterial/Antifungal

Critical Analysis of Substituent Effects

  • Thiazole Ring Integrity : highlights that substitution or fusion of the thiazole ring (e.g., with phenyl groups) abolishes activity in N-(thiazol-2-yl)-benzamide analogs. This underscores the necessity of retaining the thiazole core in the target compound for biological efficacy .
  • Position-Specific Effects : Methoxy groups at the 8-position on chromene () enhance solubility but reduce metabolic stability compared to the ethylthio group at the 2-position of benzamide in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.